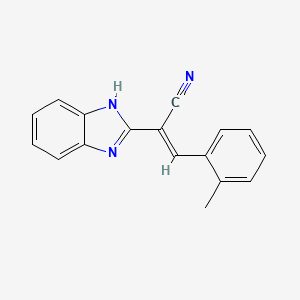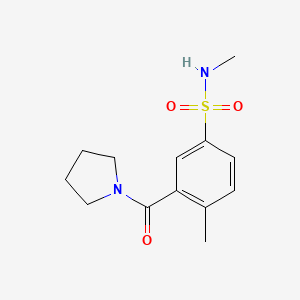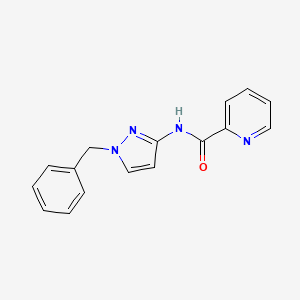![molecular formula C27H25N5O4S B5492883 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5492883.png)
2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, hydroxyphenyl compounds, and thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation Reactions: Combining the pyrazole and hydroxyphenyl derivatives under acidic or basic conditions.
Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups like methoxy, hydroxy, and carboxamide groups through various organic reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methoxy groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur at the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
Oxidized Derivatives: Products with modified oxidation states.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Products: New compounds with different substituents on the aromatic rings or pyrazole.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to their complex structure.
Receptor Modulators: Interaction with biological receptors for therapeutic effects.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Pharmacological Studies: Investigation of their biological activity and mechanism of action.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in the same class with similar core structures.
Pyrazole Derivatives: Compounds with pyrazole moieties and similar functional groups.
Phenyl Derivatives: Compounds with hydroxy and methoxy phenyl groups.
Uniqueness
Structural Complexity: The unique combination of functional groups and ring systems.
Biological Activity: Distinct biological activities compared to other similar compounds.
Synthetic Accessibility: Specific synthetic routes and conditions required for its preparation.
Properties
IUPAC Name |
(2E)-2-[(1-ethylpyrazol-3-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-4-31-13-12-19(30-31)15-22-26(35)32-24(17-10-11-20(33)21(14-17)36-3)23(16(2)28-27(32)37-22)25(34)29-18-8-6-5-7-9-18/h5-15,24,33H,4H2,1-3H3,(H,29,34)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRLSVJQTWMCF-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B5492801.png)
![2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]propanoic acid](/img/structure/B5492809.png)
![3-[[2-chloro-4-[(E)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid;oxalic acid](/img/structure/B5492813.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5492820.png)

![3-amino-5-[(Z)-2-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5492834.png)


![3-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5492846.png)
![Methyl 2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B5492851.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B5492890.png)
![3-(5-bromo-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492892.png)
![(2S,4S,5R)-4-[1H-imidazol-2-ylmethyl(methyl)carbamoyl]-1-methyl-2-(2-methylpropyl)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid](/img/structure/B5492898.png)
